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Compound of Interest

Compound Name: D-Cyclohexylglycine

Cat. No.: B555063

An In-Depth Technical Guide to D-Cyclohexylglycine: Structure, Stereochemistry, and
Analysis

Abstract

D-Cyclohexylglycine is a non-proteinogenic amino acid of significant interest in
pharmaceutical research and medicinal chemistry. Its unique structure, featuring a bulky
cyclohexyl side chain, imparts specific conformational constraints when incorporated into
peptides and other bioactive molecules. This technical guide provides a comprehensive
overview of the molecular structure, stereochemistry, and key analytical methodologies for D-
Cyclohexylglycine. It is intended for researchers, scientists, and drug development
professionals, offering detailed experimental protocols and structured data to support advanced
research and application.

Molecular Structure and Physicochemical
Properties

D-Cyclohexylglycine, systematically named (2R)-2-amino-2-cyclohexylacetic acid, is an
analogue of glycine where one of the alpha-hydrogens is replaced by a cyclohexyl group.[1]
This substitution introduces a chiral center and a lipophilic side chain, making it a valuable
building block in peptide synthesis and for developing drugs targeting the central nervous
system.[2][3][4] It often serves as a structural mimic of natural amino acids like valine and
isoleucine.[5]
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Chemical Structure

The structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a
hydrogen atom, and a cyclohexyl ring. The stereochemistry at the alpha-carbon is designated
as "D" or (R).
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Caption: 2D structure of D-(R)-Cyclohexylglycine.

Physicochemical Data

Key properties of D-Cyclohexylglycine are summarized in the table below for quick reference.
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Property Value References

(2R)-2-amino-2-
IUPAC Name ) ) [1]
cyclohexylacetic acid

H-D-Chg-OH, (R)-a-
Synonyms _ _ _ [2][3][6]
Aminocyclohexylacetic acid

CAS Number 14328-52-0 [1][2][3]1[6]
Molecular Formula CsHi1sNO:2 [1112][3]
Molecular Weight 157.21 g/mol [1][2]13]
Appearance White powder [2]

_ 298.0% (HPLC), 299%
Purity . [21[3]

(Titration)

SMILES N--INVALID-LINK--C(O)=0 [3]

WAMWSIDTKSNDCU-
InChl Key [3]
SSDOTTSWSA-N

Stereochemistry

The stereochemical configuration of D-Cyclohexylglycine is critical to its biological activity and
its function as a chiral building block. The designation "D" refers to its relationship to D-
glyceraldehyde. In the Cahn-Ingold-Prelog (CIP) system, the stereocenter at the alpha-carbon
(Ca) is assigned as (R).

To determine the (R) configuration:

» Assign Priorities: The four groups attached to the chiral Ca are prioritized based on atomic
number:

1. -NH:z (Nitrogen)
2. -COOH (Carbon bonded to two Oxygens)

3. -CeH11 (Cyclohexyl group)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexylglycine_-_R
https://www.chemimpex.com/products/16621
https://www.sigmaaldrich.com/US/en/product/aldrich/61844
https://www.tcichemicals.com/US/en/p/C2673
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexylglycine_-_R
https://www.chemimpex.com/products/16621
https://www.sigmaaldrich.com/US/en/product/aldrich/61844
https://www.tcichemicals.com/US/en/p/C2673
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexylglycine_-_R
https://www.chemimpex.com/products/16621
https://www.sigmaaldrich.com/US/en/product/aldrich/61844
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexylglycine_-_R
https://www.chemimpex.com/products/16621
https://www.sigmaaldrich.com/US/en/product/aldrich/61844
https://www.chemimpex.com/products/16621
https://www.chemimpex.com/products/16621
https://www.sigmaaldrich.com/US/en/product/aldrich/61844
https://www.sigmaaldrich.com/US/en/product/aldrich/61844
https://www.sigmaaldrich.com/US/en/product/aldrich/61844
https://www.benchchem.com/product/b555063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. -H (Hydrogen)

o Orient the Molecule: With the lowest priority group (-H) pointing away from the viewer, the
sequence from highest to lowest priority (1 - 2 — 3) proceeds in a clockwise direction,
confirming the (R) assignment.

Stereoisomeric purity is paramount in drug development, as different enantiomers can have
vastly different pharmacological and toxicological profiles.

Experimental Protocols
Synthesis via Asymmetric Hydrogenation

A robust method for preparing enantiomerically pure D-Cyclohexylglycine is the asymmetric
hydrogenation of the corresponding phenylglycine enantiomer.[5] The following protocol is
adapted from established literature methods for the synthesis of the (S)-enantiomer.

Protocol: Synthesis of (R)-Cyclohexylglycine from (R)-Phenylglycine

o Reactor Setup: A slurry of (R)-phenylglycine (1.0 eq.) in a solution of 30% aqueous HCI and
water is placed in a high-pressure autoclave.

o Catalyst Addition: A 5% Rhodium on Carbon (Rh/C) catalyst is added to the slurry.

o Hydrogenation: The reactor is sealed, pressurized with Hz gas (e.g., to 3.6 bar), and heated
to 50 °C. The mixture is stirred continuously for approximately 40 hours.

e Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography
(TLC) until the starting material is fully consumed.

o Catalyst Removal: After completion, the reaction mixture is cooled, and the catalyst is
removed by filtration.[5]

o Product Isolation: The filtrate is brought to room temperature, and the pH is carefully
adjusted by the dropwise addition of 30% aqueous NaOH, leading to the precipitation of the
product.
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« Purification: The resulting white solid is collected by filtration, washed with cold water, and
dried in vacuo to yield (R)-Cyclohexylglycine.

(R)-Phenylglycine
+ HCl/Water

Charge Autoclave

Add 5% Rh/C Catalyst

Hydrogenate
50°C, 3.6 bar H2

Monitor via TLC
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l
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l

Filter, Wash (Hz20),
and Dry in Vacuo

D-Cyclohexylglycine
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Caption: Workflow for the synthesis of D-Cyclohexylglycine.

Structural Elucidation and Purity Analysis

A combination of spectroscopic and chromatographic techniques is essential for confirming the
structure and assessing the purity of the synthesized D-Cyclohexylglycine.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the molecular
structure. While experimental spectra for the free amino acid are not widely published,
predicted spectra and data from protected derivatives (e.g., Boc-D-cyclohexylglycine) are
available.[7]

* 1H NMR: Expected signals would include a multiplet for the alpha-proton, broad multiplets for
the 11 protons of the cyclohexyl ring, and signals for the amine and carboxylic acid protons
(which may exchange in protic solvents).

e 13C NMR: Would show distinct signals for the carboxyl carbon, the alpha-carbon, and the
unique carbons of the cyclohexyl ring.

4.2.2 High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for
determining the purity and enantiomeric excess of the final product.

o Purity Analysis: A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g.,
acetonitrile/water with TFA) is used. The purity is determined by integrating the area of the
product peak relative to any impurity peaks. Commercial sources typically report purity levels
of >298-99%.[2][3]

o Enantiomeric Excess: A chiral column is required to separate the (R) and (S) enantiomers,
confirming the stereochemical integrity of the product.

4.2.3 X-ray Crystallography X-ray crystallography provides unambiguous proof of the three-
dimensional structure and absolute stereochemistry.[8][9]

o Methodology: A high-quality single crystal of D-Cyclohexylglycine is grown. This crystal is
then exposed to an X-ray beam, and the resulting diffraction pattern is collected.[8][10] By
analyzing the intensities and positions of the diffracted spots, a 3D electron density map is
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generated, into which the atomic model is built and refined.[9][11] This technique yields
precise data on bond lengths, bond angles, and the conformation of the cyclohexyl ring.
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Caption: Analytical workflow for D-Cyclohexylglycine characterization.

Biological Context and Applications

D-Cyclohexylglycine's primary value lies in its application as a specialized building block in

pharmaceutical development.

* Peptide and Peptidomimetic Synthesis: When incorporated into peptides, the bulky
cyclohexyl group restricts the conformational freedom of the peptide backbone, which can
enhance binding affinity, selectivity, and metabolic stability. It is used in solution-phase

peptide synthesis.[3]

Neurological Research: D-Cyclohexylglycine and its derivatives are known to act as glycine
receptor modulators.[2] Glycine receptors are crucial inhibitory neurotransmitter receptors in
the central nervous system. Molecules that modulate these receptors are valuable
candidates for developing therapeutics for neurological disorders and pain management.[2]
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The diagram below illustrates the conceptual role of a D-Cyclohexylglycine-derived
compound as a modulator at an inhibitory synapse.
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Caption: D-Cyclohexylglycine derivative modulating a postsynaptic glycine receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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